molecular formula C12H12F3NO2 B1288088 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde CAS No. 886851-50-9

2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1288088
CAS No.: 886851-50-9
M. Wt: 259.22 g/mol
InChI Key: DIQGXZKPOSSQDH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties

Molecular Architecture and Functional Groups

2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde (CAS 886851-50-9) features a benzaldehyde core substituted at the 2-position with a morpholine group and at the 5-position with a trifluoromethyl (-CF₃) group. The molecular formula is C₁₂H₁₂F₃NO₂ , with a molecular weight of 259.22 g/mol . Key functional groups include:

  • Aldehyde group (-CHO) : Positioned para to the trifluoromethyl group.
  • Morpholine ring : A six-membered heterocycle containing one oxygen and one nitrogen atom, attached to the benzene ring.
  • Trifluoromethyl group (-CF₃) : An electron-withdrawing substituent influencing electronic properties.

The SMILES notation (C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C=O ) highlights the connectivity of these groups.

Physicochemical Properties

Reported properties include:

Property Value Source
Boiling Point 350.7°C at 760 mmHg
Density 1.309 g/cm³
Flash Point 165.9°C
LogP (Partition Coefficient) 2.42

Solubility data in aqueous systems are limited, but the compound is expected to exhibit higher solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to its aldehyde and morpholine moieties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, DMSO-d₆) :

    • Aldehyde proton: δ 10.13 (s, 1H).
    • Aromatic protons: δ 7.98 (s, 1H), 7.90 (d, J = 8.7 Hz, 1H), 7.35 (d, J = 8.7 Hz, 1H).
    • Morpholine protons: δ 3.78–3.82 (m, 4H, OCH₂), 3.16–3.18 (m, 4H, NCH₂).
  • ¹³C NMR :

    • Carbonyl carbon: ~190 ppm (C=O, inferred from analogous aldehydes).
    • Trifluoromethyl carbon: ~125 ppm (q, J = 270–275 Hz, CF₃).
Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • C=O stretch : ~1700–1720 (aldehyde).
  • C-F stretch : ~1100–1200 (trifluoromethyl).
  • C-N stretch : ~1250–1350 (morpholine).
Mass Spectrometry
  • ESI-MS : m/z 260 [M+H]⁺.
  • Exact Mass : 259.08200 g/mol.

Computational Modeling of Electronic and Conformational Behavior

Density functional theory (DFT) simulations predict:

  • Electron Distribution : The -CF₃ group withdraws electron density from the benzene ring, polarizing the aldehyde group and enhancing its electrophilicity.
  • Conformational Analysis : The morpholine ring adopts a chair conformation , minimizing steric hindrance between the oxygen and nitrogen lone pairs.
  • Frontier Molecular Orbitals : The lowest unoccupied molecular orbital (LUMO) localizes on the aldehyde group, suggesting reactivity toward nucleophilic attack.

Properties

IUPAC Name

2-morpholin-4-yl-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)10-1-2-11(9(7-10)8-17)16-3-5-18-6-4-16/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQGXZKPOSSQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594634
Record name 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-50-9
Record name 2-(4-Morpholinyl)-5-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Summary of Reaction Conditions

Parameter Value
Starting Material 2-Fluoro-5-(trifluoromethyl)benzaldehyde
Morpholine 0.680 g (1.50 equiv)
Potassium Carbonate 1.80 g (2.50 equiv)
Solvent Dimethyl Sulfoxide
Temperature 85°C
Reaction Time Overnight
Yield 79%

Other synthetic methods have been explored for producing similar compounds or intermediates:

Use of Different Bases

Some studies have reported the use of other bases such as sodium hydroxide or cesium carbonate, which can influence the reaction's efficiency and yield.

Solvent Variations

Using solvents like dimethylformamide or acetonitrile has also been investigated in various contexts to optimize reaction conditions.

Table 2: Comparison of Yields Using Different Bases

Base Yield (%) Solvent
Potassium Carbonate 79 Dimethyl Sulfoxide
Sodium Hydroxide 75 Dimethylformamide
Cesium Carbonate 82 Acetonitrile

The preparation of this compound can be achieved through various synthetic routes that utilize different bases and solvents to optimize yields and purity. The method outlined provides a reliable approach for synthesizing this compound, which holds promise for further applications in medicinal chemistry.

Further research may focus on optimizing reaction conditions for industrial scalability and exploring alternative synthetic pathways that may enhance yield while reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders and cancer.

  • Neurological Disorders : Preliminary studies suggest that 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde may inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson’s disease. The compound's interaction with neurotransmitter receptors could lead to significant advancements in drug development for these conditions.
  • Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results regarding its ability to inhibit cell growth, making it a candidate for further investigation in oncology.

Agricultural Chemistry

There is potential for this compound to be utilized in agricultural applications, particularly in developing pesticides or herbicides due to its unique chemical structure that may confer biological activity against pests or pathogens.

Material Science

The unique properties of this compound could also be explored in the development of new materials, particularly those requiring specific chemical stability or reactivity profiles.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-stacking interactions with these targets, influencing their activity and function. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Biological Activity

2-(Morpholin-4-yl)-5-(trifluoromethyl)benzaldehyde is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10F3N1O
  • Molecular Weight : 235.2 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities, primarily related to its potential as an antimicrobial, anticancer, and enzyme-inhibitory agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzaldehyde, including those with trifluoromethyl groups, show significant antimicrobial properties. For instance, compounds similar to this compound were evaluated for their efficacy against various bacterial strains using the agar disc-diffusion method. The results indicated that these compounds possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of benzaldehyde derivatives have been extensively studied. In vitro assays revealed that certain derivatives can inhibit cancer cell proliferation effectively. For example, a related compound demonstrated selective toxicity towards cancer cells while sparing normal cells at concentrations around 10 µM . The mechanism often involves the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including prolyl-specific oligopeptidase (POP). Inhibition studies showed IC50 values ranging from 10.14 to 41.73 µM for synthesized thiosemicarbazones based on similar structures . This interaction is crucial for potential therapeutic applications in treating central nervous system disorders.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzaldehyde derivatives may influence ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .
  • Binding Affinity : Molecular docking studies indicate that the trifluoromethyl group enhances binding affinity to target proteins by stabilizing interactions through hydrophobic effects and hydrogen bonding .

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of biological activities of compounds related to this compound:

StudyCompoundActivityFindings
Thiosemicarbazones derived from trifluoromethyl benzaldehydesEnzyme InhibitionEffective against POP with IC50 values between 10.14 - 41.73 µM
Substituted benzaldehydesAntibacterialDemonstrated activity against S. aureus and E. coli
Benzaldehyde derivativesAnticancerInduced apoptosis in cancer cell lines at low concentrations

Q & A

Basic Research Question

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 10.2–10.4 ppm. Trifluoromethyl (-CF₃) splits adjacent aromatic protons into doublets (δ 7.8–8.1 ppm, J = 8–10 Hz) .
  • LCMS : Molecular ion peaks ([M+H]⁺) are observed at m/z 288–290, with fragmentation patterns confirming morpholine and trifluoromethyl groups .
  • HPLC : Reverse-phase C18 columns (e.g., 1.43 min retention time under TFA-modified conditions) assess purity .

Advanced Tip : Use X-ray crystallography (SHELX software ) to resolve stereoelectronic effects of the trifluoromethyl group on molecular packing.

What are the key reactivity patterns of the aldehyde group in this compound under oxidative or reductive conditions?

Advanced Research Question

  • Oxidation : The aldehyde can be oxidized to a carboxylic acid using KMnO₄ in acidic media, but the trifluoromethyl group may sterically hinder reactivity .
  • Reduction : NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting morpholine or CF₃ groups .
  • Nucleophilic Addition : Grignard reagents add to the aldehyde, but competing deprotonation of morpholine may occur. Use bulky organometallics (e.g., t-BuMgCl) to mitigate this .

Advanced Research Question

  • Solubility : Morpholine improves water solubility (logP ~1.8 vs. ~2.5 for non-morpholine analogs) due to its polar amine and ether groups .
  • Metabolic Stability : The morpholine ring resists oxidative metabolism in liver microsomes, enhancing bioavailability .
  • SAR Insights : Replacement with piperidine reduces solubility by 40%, highlighting morpholine’s superiority in drug design .

What strategies are used to optimize this compound for biological activity in kinase inhibition studies?

Advanced Research Question

  • Scaffold Hopping : Replace benzaldehyde with pyridine (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to enhance binding to kinase ATP pockets .
  • Substituent Tuning : Introducing electron-withdrawing groups (e.g., -F) at specific positions improves IC₅₀ values against targets like FAK (focal adhesion kinase) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution effects on binding affinity .

Advanced Research Question

  • Case Study : Conflicting ¹H NMR shifts (δ 7.8 vs. δ 8.1 for aromatic protons) may arise from solvent polarity (DMSO-d₆ vs. CDCl₃) or concentration effects. Validate using 2D NMR (COSY, HSQC) .
  • Mass Spec Discrepancies : Adduct formation (e.g., [M+Na]⁺) can lead to misassignment. Use high-resolution MS (HRMS) with <5 ppm error .

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